molecular formula C22H24N2O4 B2544739 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate CAS No. 1197671-58-1

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate

Cat. No.: B2544739
CAS No.: 1197671-58-1
M. Wt: 380.444
InChI Key: IUQUEPHVERRTHP-UHFFFAOYSA-N
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Description

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, a carbamoyl group, and a phenoxybenzoate moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the reaction of 3-phenoxybenzoic acid with an appropriate carbamoyl chloride derivative, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the phenoxybenzoate moiety may interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate include other cyano-substituted carbamoyl derivatives and phenoxybenzoate esters. These compounds share structural similarities but may differ in their specific chemical and biological properties. For example:

    1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-phenoxybenzoate: Similar structure but with a different position of the phenoxy group.

    1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methoxybenzoate: Contains a methoxy group instead of a phenoxy group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 3-phenoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15(2)22(4,14-23)24-20(25)16(3)27-21(26)17-9-8-12-19(13-17)28-18-10-6-5-7-11-18/h5-13,15-16H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQUEPHVERRTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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